![molecular formula C7H6N2O2S B12112004 Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)
Methyl imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Methyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with various carbonyl compounds under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . Another approach involves the use of catalyst-free conditions in aqueous media, which is considered a green chemistry method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl imidazo[2,1-b]thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of methyl imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the electron transport chain of Mycobacterium tuberculosis, thereby exerting its antimicrobial effects . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Similar in structure but with an amide group instead of an ester.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b]thiazole core.
Uniqueness
Methyl imidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in medicinal chemistry and drug development.
Biological Activity
Methyl imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the imidazo[2,1-b]thiazole class of compounds, which have been explored for their potential as anti-tuberculosis agents. The compound is characterized by a thiazole ring fused with an imidazole structure, contributing to its biological properties.
The primary mechanism through which this compound exerts its effects is by targeting QcrB , a crucial component of the mycobacterial electron transport chain. This interaction disrupts cellular respiration in Mtb, leading to impaired growth and survival of the bacteria.
Key Mechanistic Insights:
- Target: QcrB in the mycobacterial cytochrome bcc-aa3 super complex.
- Effect: Disruption of the electron transport chain essential for ATP production.
- Outcome: Inhibition of Mtb proliferation and potential cytotoxicity towards infected cells without acute toxicity towards human cells.
Biological Activity Data
Research has demonstrated that this compound exhibits potent antitubercular activity. Below is a summary table of relevant biological activity data:
Compound Name | IC50 (µM) | Selectivity Index (SI) | Target Pathogen |
---|---|---|---|
This compound | 0.53 | >128 | Mycobacterium tuberculosis (H37Ra) |
IT10 (related compound) | 2.32 | >128 | Mycobacterium tuberculosis (H37Ra) |
IT06 (related compound) | 2.03 | >128 | Mycobacterium tuberculosis (H37Ra) |
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound and its derivatives:
- Antitubercular Activity : A study reported that this compound derivatives displayed significant antitubercular activity with IC50 values as low as 0.53 µM against Mtb H37Ra. The selectivity index was notably high (>128), indicating low toxicity to human cells while maintaining efficacy against the pathogen .
- Molecular Docking Studies : Molecular docking studies have elucidated the binding affinity of methyl imidazo[2,1-b]thiazole derivatives to QcrB. The binding interactions were characterized by hydrophobic contacts and hydrogen bonding, which are critical for the stability of the protein-ligand complex .
- In Vivo Efficacy : Preclinical models demonstrated that compounds within this class could effectively reduce bacterial load in chronic murine TB infection models when administered at doses around 200 mg/kg over four weeks .
- Safety Profile : Toxicological assessments indicated that these compounds exhibited no acute cellular toxicity at concentrations exceeding 128 mM in human lung fibroblast cell lines .
Properties
Molecular Formula |
C7H6N2O2S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl imidazo[2,1-b][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-8-7-9(5)2-3-12-7/h2-4H,1H3 |
InChI Key |
BRWBNVLQSUBSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CS2 |
Origin of Product |
United States |
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